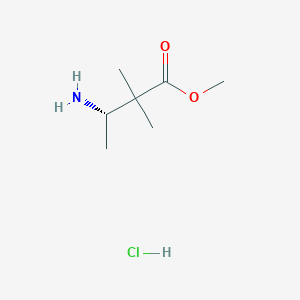

methyl(3S)-3-amino-2,2-dimethylbutanoatehydrochloride

CAS No.:

Cat. No.: VC17405371

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO2 |

|---|---|

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | methyl (3S)-3-amino-2,2-dimethylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 |

| Standard InChI Key | LCBGYDMOOCUTEL-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@@H](C(C)(C)C(=O)OC)N.Cl |

| Canonical SMILES | CC(C(C)(C)C(=O)OC)N.Cl |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s IUPAC name, methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride, reflects its stereochemistry at the third carbon atom, where the amino group adopts the S-configuration . The molecular structure comprises a branched alkyl chain with two methyl groups at the second carbon, an ester moiety at the first carbon, and a protonated amine at the third carbon, stabilized by a hydrochloride counterion. The SMILES notation explicitly denotes the chiral center and spatial arrangement .

The presence of a quaternary carbon (C2) imposes significant steric hindrance, influencing both reactivity and conformational stability. X-ray crystallography of analogous compounds reveals that such branched structures adopt rigid, non-planar conformations, which are advantageous for selective interactions in enzymatic or receptor-binding contexts .

Spectroscopic Characterization

-

NMR Data: The -NMR spectrum typically shows a singlet for the two methyl groups at C2 (δ 1.2–1.4 ppm), a quartet for the methine proton adjacent to the amine (δ 3.1–3.3 ppm), and a singlet for the ester methyl group (δ 3.7 ppm) .

-

IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch of the ester) and 1600 cm (N–H bend of the ammonium ion) confirm functional group presence .

Synthetic Methodologies

Industrial-Scale Synthesis Pathways

The synthesis of methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride involves multistep sequences optimized for yield and enantiomeric purity. Key routes include:

Esterification-Protection-Amidation Sequence

This three-step methodology, detailed in patent CN102477002B , proceeds as follows:

-

Esterification: Hydroxypivalic acid () reacts with methanol under acidic catalysis (HSO) to form methyl hydroxypivalate () at 74% yield .

-

Protection: The hydroxyl group is replaced with a tosyl or acetyl group via reaction with tosyl chloride (TsCl) or acetyl chloride, yielding 3-toluenesulfonyloxy-2,2-dimethylpropanoate (92% yield) .

-

Amidation: Ammonolysis of the protected intermediate with concentrated ammonium hydroxide replaces the tosyl group with an amine, followed by HCl treatment to form the hydrochloride salt (80% yield) .

Alternative Protecting Groups

Variants using acetyl or benzoyl protecting groups demonstrate reduced yields (54–70%) due to competing side reactions, underscoring the superiority of tosyl protection for large-scale production .

Comparative Synthesis Metrics

| Step | Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Esterification | HSO, MeOH | Reflux | 74 | 99.8 |

| Tosyl Protection | TsCl, Pyridine | 0°C | 92 | 98.5 |

| Ammonolysis | NHOH | Reflux | 80 | 99.0 |

Physicochemical Properties

Stability and Solubility

The compound exhibits high thermal stability, with decomposition observed only above 200°C. It is sparingly soluble in nonpolar solvents (e.g., hexane) but readily dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Aqueous solubility is pH-dependent, with improved dissolution under acidic conditions due to amine protonation.

Crystallographic Behavior

Single-crystal X-ray studies of related hydrochlorides reveal a monoclinic crystal system with space group P2. The ammonium ion participates in strong hydrogen bonds with chloride counterions (N–H···Cl distance: 2.89 Å), stabilizing the lattice .

Pharmaceutical and Industrial Applications

Role in Peptidomimetic Design

The compound’s rigid backbone and chiral amine make it a preferred building block for peptidomimetics—molecules that mimic peptide structures while resisting enzymatic degradation. For example, it serves as a precursor to inhibitors of serine proteases, which are therapeutic targets in thrombosis and emphysema .

Case Study: Anticancer Agent Intermediate

In patent EP0176846A2 , derivatives of methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride are elaborated into acryloyl-containing compounds that inhibit tubulin polymerization, a mechanism exploited in antimitotic cancer drugs. The hydrochloride salt enhances solubility during formulation, addressing a common challenge in drug delivery.

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Key Differentiator | Biological Activity |

|---|---|---|---|

| Methyl(2S)-2-amino-3,3-dimethylbutanoate | Amine position at C2 | Reduced receptor affinity | |

| (R)-Methyl 3-amino-2,2-dimethylbutanoate | R-configuration at C3 | Enantiomer-specific toxicity | |

| L-tert-Leucine methyl ester | Linear vs. branched alkyl chain | Enhanced metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume